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molecular formula C16H21N B1254153 1-(4-Phenylcyclohex-1-enyl)pyrrolidine CAS No. 28125-94-2

1-(4-Phenylcyclohex-1-enyl)pyrrolidine

Cat. No. B1254153
M. Wt: 227.34 g/mol
InChI Key: HQQSDGOHMXJXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06410790B1

Procedure details

36.8 g (0.517 mole) of pyrrolidine dissolved in 170 ml of n-hexane were added dropwise to 30.0 g (0.172 mole) of 4-phenylcyclohexanone dissolved in 860 ml of n-hexane, and the solution was cooled to 0° C. in an ice bath. 18.0 g (0.095 mole) of titanium tetrachloride dissolved in 140 ml of n-hexane were added dropwise within one hour at 0° C.-10° C., stirred for a further two hours at RT, following which the suspension was filtered. The filtrate was concentrated by evaporation on a rotary evaporator (500 to 10 mbar), and the remaining oil was purified by distillation at a pressure of less than 1 mbar; the main fraction boiled at 135° C. 22.2 of crude product were obtained, which on account of incomplete conversion underwent, in the cold, the addition of 27.2 g (0.379 mole) of pyyrolidine dissolved in 125 ml of n-hexane and 13.1 g (0.069 mole) of titanium tetrachloride dissolved in 140 ml of n-hexane, and the mixture was then heated under reflux for two hours. 20.2 g of 1-(4-phenylcyclohex-1-enyl)pyrrolidine (51.7% of theory) were obtained in this way.
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
860 mL
Type
solvent
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Five
Quantity
18 g
Type
catalyst
Reaction Step Five
Quantity
140 mL
Type
solvent
Reaction Step Six
Quantity
13.1 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]1([CH:12]2[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CCCCCC.[Ti](Cl)(Cl)(Cl)Cl>[C:6]1([CH:12]2[CH2:17][CH2:16][C:15]([N:1]3[CH2:5][CH2:4][CH2:3][CH2:2]3)=[CH:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
36.8 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
170 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=O
Step Three
Name
Quantity
860 mL
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
140 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
18 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Six
Name
Quantity
140 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
13.1 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for a further two hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise within one hour at 0° C.-10° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation on a rotary evaporator (500 to 10 mbar)
DISTILLATION
Type
DISTILLATION
Details
the remaining oil was purified by distillation at a pressure of less than 1 mbar
CUSTOM
Type
CUSTOM
Details
22.2 of crude product were obtained
ADDITION
Type
ADDITION
Details
which on account of incomplete conversion underwent, in the cold, the addition of 27.2 g (0.379 mole) of pyyrolidine
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC=C(CC1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 20.2 g
YIELD: PERCENTYIELD 51.7%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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